molecular formula C9H20O B2891649 (2S)-3-Ethyl-2-methylhexan-1-ol CAS No. 2248219-19-2

(2S)-3-Ethyl-2-methylhexan-1-ol

Cat. No.: B2891649
CAS No.: 2248219-19-2
M. Wt: 144.258
InChI Key: UDZCUJOKBNABRS-VEDVMXKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-Ethyl-2-methylhexan-1-ol is an organic compound with the molecular formula C9H20O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is part of the family of secondary alcohols and is characterized by the presence of an ethyl group and a methyl group attached to the second and third carbon atoms of the hexane chain, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Ethyl-2-methylhexan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2S)-3-Ethyl-2-methylhexan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Ethyl-2-methylhexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: (2S)-3-Ethyl-2-methylhexan-1-one or (2S)-3-Ethyl-2-methylhexanoic acid.

    Reduction: (2S)-3-Ethyl-2-methylhexane.

    Substitution: (2S)-3-Ethyl-2-methylhexyl chloride.

Scientific Research Applications

(2S)-3-Ethyl-2-methylhexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-3-Ethyl-2-methylhexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in enzymatic reactions, the compound may act as a substrate, undergoing transformation through the catalytic activity of the enzyme. The molecular pathways involved can vary widely based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-Ethyl-2-methylhexan-1-one
  • (2S)-3-Ethyl-2-methylhexanoic acid
  • (2S)-3-Ethyl-2-methylhexyl chloride

Uniqueness

(2S)-3-Ethyl-2-methylhexan-1-ol is unique due to its specific chiral configuration and the presence of both ethyl and methyl groups on the hexane chain. This structural arrangement imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of chiral molecules and as a precursor in organic synthesis.

Properties

IUPAC Name

(2S)-3-ethyl-2-methylhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-6-9(5-2)8(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZCUJOKBNABRS-VEDVMXKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(CC)[C@H](C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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